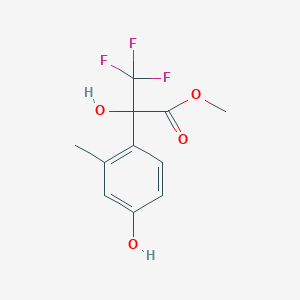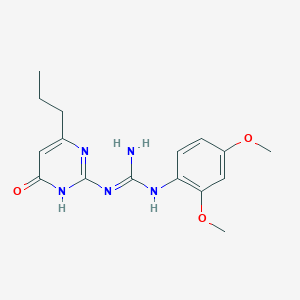
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MTFPP, and it is a member of the trifluoromethyl ketone family. MTFPP has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical applications.
作用機序
MTFPP exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. One of the primary mechanisms is the inhibition of reactive oxygen species (ROS) and reactive nitrogen species (RNS) production. MTFPP can also activate antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity. Additionally, MTFPP can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MTFPP has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, MTFPP has been shown to improve mitochondrial function, enhance glucose uptake, and promote cell survival. MTFPP has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
MTFPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MTFPP also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying oxidative stress and inflammation in various disease models. However, one limitation of MTFPP is its relatively low solubility in water, which can make it challenging to use in some experimental settings.
将来の方向性
There are several potential future directions for research on MTFPP. One area of interest is the development of MTFPP-based therapies for various diseases, including neurodegenerative diseases and inflammatory disorders. Another area of interest is the development of novel MTFPP analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MTFPP and its potential interactions with other compounds.
合成法
MTFPP can be synthesized through a series of chemical reactions. The starting material for the synthesis is 4-hydroxy-2-methylphenol, which is reacted with trifluoroacetic anhydride to form the intermediate compound, 4-(trifluoroacetyl)-2-methylphenol. This intermediate is then reacted with methyl 3-bromopropionate in the presence of a base to form MTFPP.
科学的研究の応用
MTFPP has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of MTFPP is its use as an antioxidant and anti-inflammatory agent. Studies have shown that MTFPP can protect cells from oxidative damage and reduce inflammation in various disease models, including Alzheimer's disease, Parkinson's disease, and arthritis.
特性
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-6-5-7(15)3-4-8(6)10(17,9(16)18-2)11(12,13)14/h3-5,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNWZQITALSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C(=O)OC)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6037643.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B6037647.png)
![1-methyl-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-phenylpiperazine](/img/structure/B6037655.png)
![4-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B6037674.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
![N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)
![1-[2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6037713.png)
![2-(4-methylphenyl)-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B6037728.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6037735.png)

![ethyl 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6037741.png)
![1-cyclopropyl-N-[2-(2-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037749.png)